molecular formula C12H8F2O2S B1331596 1,2-Difluoro-4-phenylsulfonylbenzene CAS No. 934241-80-2

1,2-Difluoro-4-phenylsulfonylbenzene

Cat. No. B1331596
M. Wt: 254.25 g/mol
InChI Key: XDVJSEPIPCJHKM-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

3,4-difluoroaniline (3.5 g), acetonitrile (60 ml), diphenyldisulfide (6 g) and isoamyl nitrite (8 ml) were charged to a flask and heated at 60° C. for 2 h then evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent isohexane) to give the subtitle compound. The product (3,4-difluorophenyl phenyl sulfide) was dissolved in acetonitrile (60 ml). Water (10 ml) and oxone (20 g) were added and stirred for 72 h at RT. The reaction mixture was partitioned between ether/water, the organics were separated, washed with water, then dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent 5-10% ethyl acetate/isohexane) to give the subtitle compound (2.14 g).
Name
3,4-difluorophenyl phenyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH2:16].[OH:17]OS([O-])=O.[K+]>C(#N)C>[C:1]1([S:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=2)(=[O:17])=[O:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
3,4-difluorophenyl phenyl sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC(=C(C=C1)F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
20 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ether/water
CUSTOM
Type
CUSTOM
Details
the organics were separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluent 5-10% ethyl acetate/isohexane)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.